3-Thioureido-propionic acid
Overview
Description
3-Thioureido-propionic acid is an organic compound that features a thiourea group attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Thioureido-propionic acid can be synthesized through several methods. One common approach involves the reaction of thiourea with β-bromopropionic acid. The reaction typically proceeds under mild conditions, with the thiourea acting as a nucleophile and attacking the electrophilic carbon in the β-bromopropionic acid, leading to the formation of the desired product.
Another method involves the use of isothiocyanates and amino acids. For instance, the reaction of isothiocyanate with β-alanine can yield this compound. This reaction is usually carried out in an organic solvent such as acetone, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Thioureido-propionic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can lead to the formation of thiols or amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Thioureido-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-Thioureido-propionic acid exerts its effects is not fully understood, but it is believed to involve interactions with various molecular targets. The thiourea group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity, particularly in the context of oxidative stress.
Comparison with Similar Compounds
3-Thioureido-propionic acid can be compared to other thiourea derivatives, such as:
- 3-(3-Dodecanoyl-thioureido)propionic acid
- 2-(3-Dodecanoyl-thioureido)-3-methyl butyric acid
- (3-Dodecanoyl-thioureido)acetic acid
- 2-(3-Dodecanoyl-thioureido)-3-phenyl propionic acid
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, the presence of long alkyl chains or aromatic groups can enhance the compound’s lipophilicity and stability, potentially leading to improved biological activity.
Properties
IUPAC Name |
3-(carbamothioylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSKZUZFUMDBAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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